N-benzyl-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C20H22N4O |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-benzyl-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C20H22N4O/c1-13(2)24-19-16(12-22-24)18(15-9-6-10-17(15)23-19)20(25)21-11-14-7-4-3-5-8-14/h3-5,7-8,12-13H,6,9-11H2,1-2H3,(H,21,25) |
InChI Key |
YJURBJSFWHGEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-benzyl-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolo[4,3-e]pyridine core: This is achieved through the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions, such as trifluoracetic acid.
Cyclization and functionalization: The intermediate products undergo cyclization and further functionalization to introduce the benzyl and propan-2-yl groups.
Final coupling: The final step involves coupling the functionalized intermediate with a carboxamide group to yield the target compound.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, as well as scaling up the synthesis process using continuous flow techniques or batch reactors.
Chemical Reactions Analysis
N-benzyl-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-benzyl-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular processes such as apoptosis and cell cycle progression.
Drug Discovery: Due to its unique structure, the compound serves as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-benzyl-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves inhibition of cyclin-dependent kinase 2 (CDK2) . CDK2 is an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Cyclopenta[b]pyrazolo[4,3-e]pyridine Derivatives
Example : 3-Methyl-4,6,7,8-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-5(2H)-one (Scheme 121, ).
Analysis :
- The carboxamide in the target compound may improve solubility and receptor binding compared to the ketone in the 3-methyl derivative.
Pyrazolo[3,4-b]pyridine Carboxamide Derivatives
Example : 1-(4-Fluorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide ().
Analysis :
- The fluorobenzyl group in the analog may improve metabolic stability compared to the non-fluorinated benzyl group in the target.
- The tetrahydro-2H-pyran-4-yl substituent enhances solubility due to its oxygen-rich cyclic ether.
Pyrazolo[3,4-d]pyrimidine Derivatives
Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ().
Analysis :
- The pyrimidine core in the analog introduces additional nitrogen atoms, altering electronic properties and binding affinity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
Example : Synthesized from hydrazonyl bromides and active methylene compounds ().
Analysis :
- Antimicrobial activity in analogs suggests possible utility for the target compound in infectious disease research.
Biological Activity
N-benzyl-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure that includes a pyrazolo[4,3-e]pyridine core. Its IUPAC name reflects its complex molecular architecture, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 270.37 g/mol.
Biological Activity Overview
Recent research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines.
- Neuroprotective Effects : It has shown potential in protecting neuronal cells from oxidative stress.
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound against human cancer cell lines. For instance, a study reported that derivatives of pyrazolo compounds showed significant cytotoxic effects on MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) cell lines. The results indicated that modifications in the molecular structure could enhance potency against these cancer types.
Neuroprotective Effects
In neuropharmacological assessments, N-benzyl derivatives have been tested for their ability to mitigate neurodegeneration. A study found that the compound could reduce neuronal cell death induced by oxidative stress through mechanisms involving antioxidant activity and modulation of signaling pathways related to apoptosis.
Antimicrobial Activity
The compound's antimicrobial potential was assessed against various bacterial strains. In vitro testing revealed that it exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
